The Discovery and Synthesis of Daclatasvir: A Technical Guide for Researchers
The Discovery and Synthesis of Daclatasvir: A Technical Guide for Researchers
An In-depth Look at a First-in-Class NS5A Inhibitor for Hepatitis C Virus
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Daclatasvir, a potent and first-in-class inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This document is intended for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.
Discovery of Daclatasvir
The discovery of Daclatasvir originated from a phenotypic screening campaign designed to identify novel inhibitors of HCV replication.[1] The screening utilized a genotype 1b (GT-1b) subgenomic replicon system in Huh-7 human hepatoma cells.[2] This cell-based assay allowed for the identification of compounds that inhibited viral replication within a cellular context.[3] A key element of the screening strategy was a counter-screen against the bovine viral diarrhea virus (BVDV) replicon to ensure selectivity for HCV.[2]
Initial screening identified a lead compound, which, through extensive structure-activity relationship (SAR) studies, was optimized to improve potency, particularly against the more challenging HCV genotype 1a.[4] A significant breakthrough in the optimization process was the recognition that the target, NS5A, exists as a dimer. This led to the design of symmetrical molecules, a feature that proved crucial for high potency. Further refinement of the peripheral structural elements to enhance pharmacokinetic properties culminated in the identification of Daclatasvir (formerly BMS-790052) as a clinical candidate.
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Mechanism of Action
Daclatasvir is a direct-acting antiviral agent that targets the HCV NS5A protein. NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing crucial roles in both viral RNA replication and virion assembly. Daclatasvir binds with high affinity to the N-terminus of domain I of NS5A. This binding induces a conformational change in the NS5A protein, disrupting its normal functions.
The inhibitory action of Daclatasvir is twofold:
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Inhibition of the HCV Replication Complex: By altering the structure of NS5A, Daclatasvir prevents the formation of the membranous web, which is the site of viral RNA replication. This leads to a potent inhibition of viral RNA synthesis.
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Impairment of Virion Assembly: Daclatasvir also interferes with the assembly and release of new infectious viral particles.
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Quantitative Data
In Vitro Antiviral Activity
The in vitro antiviral activity of Daclatasvir is typically determined using an HCV replicon assay. The 50% effective concentration (EC50) is the concentration of the drug that inhibits 50% of viral replication.
| HCV Genotype | EC50 (pM) |
| 1a | 50 |
| 1b | 9 |
| 2a | 28 - 103 |
| 3a | 120 - 870 |
| 4a | 12 - 13 |
| 5a | 33 |
| 6a | 1.25 nM (1250 pM) |
| Data compiled from multiple sources. |
Pharmacokinetic Properties in Humans
| Parameter | Value |
| Absorption | |
| Tmax (time to peak concentration) | 1 - 2 hours |
| Absolute Bioavailability | 67% |
| Distribution | |
| Volume of Distribution (Vd) | 47 L |
| Protein Binding | >99% |
| Metabolism | |
| Primary Metabolizing Enzyme | CYP3A4 |
| Elimination | |
| Elimination Half-life (t1/2) | 12 - 15 hours |
| Total Clearance | 4.24 L/h |
| Major Route of Excretion | Feces (~88%) |
Experimental Protocols
HCV Replicon Assay
This cell-based assay is the standard method for evaluating the in vitro antiviral activity of HCV inhibitors.
Objective: To determine the EC50 value of a test compound against HCV replication.
Materials:
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Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter gene).
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and G418 (for selection).
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Test compound (Daclatasvir) and control compounds (vehicle and a known HCV inhibitor).
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96-well cell culture plates.
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Luciferase assay reagent.
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Luminometer.
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Cell viability assay reagent (e.g., CellTiter-Glo®).
Methodology:
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Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates and incubate until they reach a desired confluency.
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Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-only wells as a negative control and a known potent HCV inhibitor as a positive control.
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Incubation: Incubate the plates for 48-72 hours to allow for HCV replication and for the compound to exert its effect.
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Quantification of HCV Replication:
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Lyse the cells and add the luciferase assay reagent.
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Measure the luminescence using a luminometer. The light output is proportional to the level of replicon RNA.
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Assessment of Cytotoxicity: In a parallel plate, assess cell viability using a reagent like CellTiter-Glo® to determine the 50% cytotoxic concentration (CC50).
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Data Analysis:
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Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
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Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
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Calculate the selectivity index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.
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Synthesis of Daclatasvir: Detailed Protocol
The following provides a more detailed, step-by-step protocol for a common synthesis route of Daclatasvir.
Step 1: Friedel-Crafts Acylation of Biphenyl
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To a solution of biphenyl in a suitable solvent (e.g., 1,2-dichloroethane), add aluminum chloride (AlCl3).
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Add chloroacetyl chloride dropwise to the mixture.
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Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
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Quench the reaction with an acidic aqueous solution (e.g., 2N HCl) and extract the product.
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The resulting product is 1,1'-(biphenyl-4,4'-diyl)bis(2-chloroethan-1-one).
Step 2: Substitution with L-proline derivative
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React the product from Step 1 with a protected L-proline derivative (e.g., Boc-L-proline) in a suitable solvent.
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The reaction yields a protected di-proline intermediate.
Step 3: Cyclization to form Imidazole Rings
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Dissolve the intermediate from Step 2 in a suitable solvent (e.g., benzene or toluene) and add ammonium acetate.
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Reflux the mixture to facilitate the cyclization reaction, forming the two imidazole rings.
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The product is the protected bis-imidazole intermediate.
Step 4: Deprotection
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Treat the protected intermediate from Step 3 with a strong acid (e.g., HCl in ethanol) to remove the protecting groups from the proline moieties.
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The deprotected bis-imidazole is obtained, typically as a salt.
Step 5: Coupling with Methoxycarbonyl-L-valine
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Couple the deprotected bis-imidazole from Step 4 with N-methoxycarbonyl-L-valine.
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This coupling reaction is typically carried out in the presence of a coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).
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The final product is Daclatasvir.
Final Step: Salt Formation (Optional)
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Daclatasvir can be converted to its dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol for improved stability and solubility.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. efda.gov.et [efda.gov.et]
